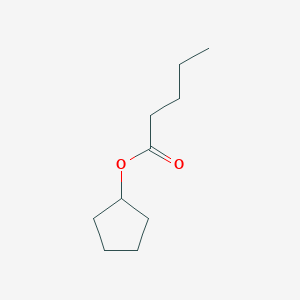
Cyclopentyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl pentanoate is an organic compound with the molecular formula C10H18O2. It is an ester formed from cyclopentanol and pentanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is notable for its unique structure, which includes a five-membered cyclopentane ring and a pentanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl pentanoate can be synthesized through the esterification reaction between cyclopentanol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl pentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclopentanol and pentanoic acid.
Reduction: Reduction of the ester group can yield cyclopentyl pentanol.
Oxidation: Oxidation reactions can lead to the formation of cyclopentyl pentanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Hydrolysis: Cyclopentanol and pentanoic acid.
Reduction: Cyclopentyl pentanol.
Oxidation: Cyclopentyl pentanoic acid.
Scientific Research Applications
Cyclopentyl pentanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
Cyclopentyl pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its cyclopentane ring structure. This ring structure can influence its physical properties, such as boiling point and solubility, making it distinct from linear or branched esters.
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butanoate: Used in fragrances and as a solvent.
Properties
CAS No. |
5451-99-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
cyclopentyl pentanoate |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-10(11)12-9-6-4-5-7-9/h9H,2-8H2,1H3 |
InChI Key |
WODFKKJZIWGYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


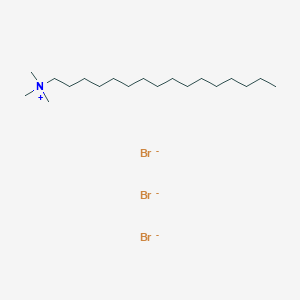
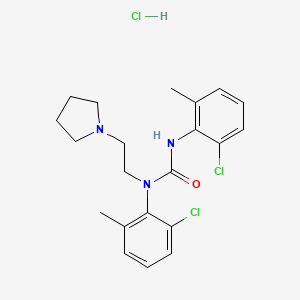


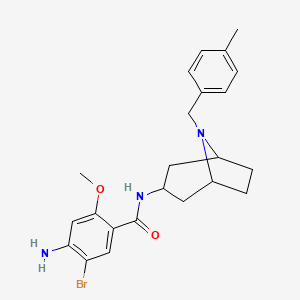

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
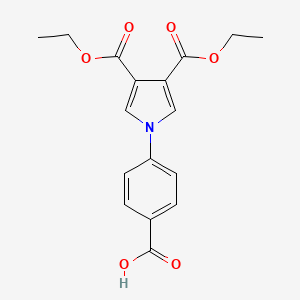
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
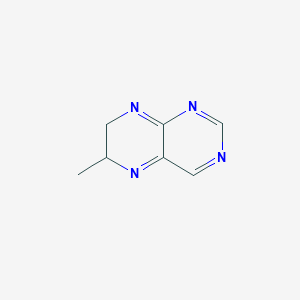
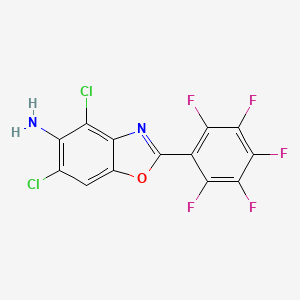
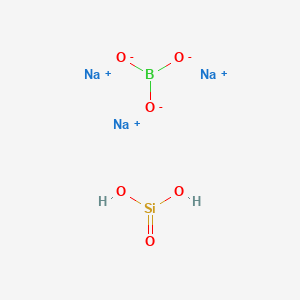

![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
